REACTION_SMILES
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[CH3:20][CH2:21][OH:22].[CH3:3][Si:4]([C:5]#[C:6][C:7]([O:8][CH2:9][CH3:10])([O:11][CH2:12][CH3:13])[O:14][CH2:15][CH3:16])([CH3:17])[CH3:18].[Na+:2].[OH-:1].[OH2:19]>>[CH:5]#[C:6][C:7]([O:8][CH2:9][CH3:10])([O:11][CH2:12][CH3:13])[O:14][CH2:15][CH3:16]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C#C[Si](C)(C)C)(OCC)OCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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C#CC(OCC)(OCC)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |